molecular formula C10H11NO5 B5542789 3,5-DIMETHYL 6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B5542789
M. Wt: 225.20 g/mol
InChI Key: NRNJCNOXVOYVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-DIMETHYL 6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a heterocyclic compound with significant importance in organic chemistry This compound is characterized by its pyridine ring structure, which is substituted with methyl groups and carboxylate groups

Scientific Research Applications

3,5-DIMETHYL 6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Safety and Hazards

The compound is classified as hazardous, with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridine compounds .

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-oxo-1,2-dihydropyridine-3,5-dicarboxylate: Lacks the additional methyl groups present in 3,5-DIMETHYL 6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3,5-DICARBOXYLATE.

    3,5-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarboxylate: Similar structure but with different substitution patterns.

Uniqueness

The unique substitution pattern of this compound imparts distinct chemical and biological properties. The presence of multiple methyl groups and carboxylate groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

dimethyl 2-methyl-6-oxo-1H-pyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-5-6(9(13)15-2)4-7(8(12)11-5)10(14)16-3/h4H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNJCNOXVOYVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.